2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-25-20-10-6-18(7-11-20)16-21(24)22-13-12-17-4-8-19(9-5-17)23-14-2-3-15-23/h4-11H,2-3,12-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTQJYWBRWTPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCCC2=CC=C(C=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with pyrrolidine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

Acylation: The final step involves the acylation of the amine with acetic anhydride or acetyl chloride to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The acetamide moiety can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenyl derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with aromatic residues in proteins, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. The acetamide moiety may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

2-(4-hydroxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

2-(4-methoxyphenyl)-N-(4-(piperidin-1-yl)phenethyl)acetamide: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.

Uniqueness

2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, while the pyrrolidinyl group provides a distinct steric and electronic environment, influencing its reactivity and interactions with biological targets.

Biological Activity

2-(4-Methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

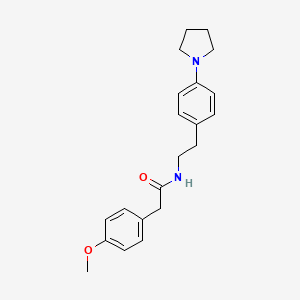

Chemical Structure

The chemical structure of this compound can be represented as follows:

Pharmacological Properties

The biological activity of this compound is primarily evaluated through its interactions with various biological targets, including neurotransmitter receptors and ion channels. The following sections summarize key findings from recent studies.

Anticonvulsant Activity

Research has indicated that derivatives of phenyl-acetamides, including compounds similar to this compound, exhibit anticonvulsant properties. In particular, studies have shown that these compounds can effectively reduce seizure activity in animal models.

A study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their anticonvulsant activity using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models. The results demonstrated that certain compounds exhibited significant protective effects against seizures, suggesting a potential mechanism involving modulation of sodium channels .

| Compound | MES Protection (100 mg/kg) | PTZ Protection |

|---|---|---|

| Compound A | Yes | Yes |

| Compound B | Yes | No |

| Compound C | No | Yes |

The proposed mechanism of action for the anticonvulsant activity involves the modulation of voltage-sensitive sodium channels. Compounds similar to this compound have been shown to bind to these channels, altering neuronal excitability and thereby reducing seizure susceptibility .

Neurotoxicity Assessment

Neurotoxicity is a critical consideration in evaluating new pharmacological agents. The rotarod test is commonly employed to assess the neurological impact of compounds. In studies involving similar derivatives, acute neurological toxicity was measured alongside anticonvulsant efficacy. Compounds exhibiting high anticonvulsant activity often showed acceptable safety profiles in neurotoxicity assessments .

Case Studies

Several case studies have highlighted the efficacy and safety of compounds within this chemical class:

- Case Study 1 : A derivative demonstrated significant anticonvulsant effects in a rodent model with minimal side effects observed during neurotoxicity testing.

- Case Study 2 : Another study reported that a structurally related compound provided protection against seizures with a delayed onset but sustained duration of action, indicating potential for therapeutic use in chronic epilepsy management.

Q & A

Basic: What are the standard synthetic routes for 2-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions:

- Step 1: Coupling of 4-methoxyphenylacetic acid with a phenethylamine derivative bearing a pyrrolidine group. Amide bond formation is achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF under nitrogen .

- Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.

- Optimization: Reaction yields depend on temperature (0–25°C), solvent polarity, and catalyst choice (e.g., triethylamine for acid scavenging). Microwave-assisted synthesis may reduce reaction time .

Basic: Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

- NMR Spectroscopy: ¹H/¹³C NMR confirms the methoxyphenyl (δ ~3.8 ppm for OCH₃), pyrrolidine (δ ~1.8–2.6 ppm for N–CH₂), and acetamide (δ ~2.1–2.3 ppm for CO–CH₂) groups. Aromatic protons appear at δ 6.8–7.4 ppm .

- Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 381.2 for C₂₃H₂₈N₂O₂) .

- IR Spectroscopy: Stretching frequencies for amide C=O (~1650 cm⁻¹) and aromatic C–O (~1250 cm⁻¹) confirm functional groups .

Basic: How do the compound’s functional groups influence its physicochemical properties?

- Methoxyphenyl Group: Enhances lipophilicity (logP ~3.2) and stabilizes aromatic interactions in biological systems.

- Pyrrolidine Moiety: Introduces basicity (pKa ~9.5) and conformational flexibility, aiding receptor binding .

- Acetamide Linker: Provides hydrogen-bonding capacity (amide NH and C=O) for target engagement. Solubility in polar aprotic solvents (e.g., DMSO) is moderate (~10 mg/mL) .

Advanced: What strategies are used to investigate the compound’s interactions with biological targets (e.g., GPCRs, kinases)?

- In Silico Docking: Molecular docking (AutoDock, Schrödinger) predicts binding to dopamine D2-like receptors due to pyrrolidine’s similarity to pharmacophores in antipsychotics .

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (KD values) to immobilized receptors.

- Mutagenesis Studies: Residue-specific mutations (e.g., Ser193Ala in dopamine receptors) validate binding pockets .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize this compound’s bioactivity?

- Core Modifications: Substitute pyrrolidine with piperidine or morpholine to alter basicity and steric effects.

- Substituent Screening: Replace methoxy with ethoxy or halogens (e.g., Cl, F) to modulate electron density and metabolic stability.

- Biological Assays: Test analogs in cell-based models (e.g., cAMP inhibition for GPCR activity) and assess toxicity (MTT assay) .

Advanced: What mechanisms underlie observed contradictions in enzymatic inhibition data across studies?

- Assay Variability: Differences in enzyme sources (recombinant vs. native), substrate concentrations, or detection methods (fluorometric vs. radiometric) can skew IC₅₀ values .

- Redox Interference: The compound’s thioether or amide groups may react with assay reagents (e.g., DTT), producing false positives .

- Statistical Validation: Replicate experiments (n ≥ 3) and use orthogonal assays (e.g., Western blotting alongside activity assays) to confirm findings .

Advanced: How can computational modeling resolve discrepancies in proposed binding conformations?

- MD Simulations: Run 100-ns molecular dynamics trajectories (AMBER/CHARMM) to assess stability of docked poses in lipid bilayers or solvent.

- Free Energy Calculations: Use MM-PBSA/GBSA to compare binding affinities of competing conformers.

- Consensus Scoring: Combine docking results from Glide, AutoDock, and GOLD to identify high-confidence poses .

Advanced: What experimental controls are essential when studying off-target effects in vivo?

- Negative Controls: Use structurally related but inactive analogs (e.g., acetamide replaced with ethyl ester) to distinguish target-specific effects.

- Pharmacokinetic Profiling: Monitor plasma/tissue concentrations (LC-MS/MS) to correlate exposure with observed effects.

- Omics Approaches: RNA-seq or proteomics identifies pathways affected by the compound beyond primary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.